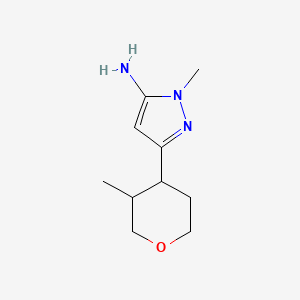

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine

Description

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 1-position and a 3-methyloxan-4-yl substituent (a tetrahydropyran derivative) at the 3-position of the pyrazole ring. The oxane (tetrahydropyran) moiety introduces a six-membered oxygen-containing ring, which confers unique steric and electronic properties compared to other substituents.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-methyl-5-(3-methyloxan-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-7-6-14-4-3-8(7)9-5-10(11)13(2)12-9/h5,7-8H,3-4,6,11H2,1-2H3 |

InChI Key |

OGWRHKXNCWRORH-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCC1C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Attachment of the 3-Methyloxan-4-yl Group: The 3-methyloxan-4-yl group can be attached to the third position of the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole compound with an appropriate oxirane derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methyloxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrazole compound.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Structural Variations at the 3-Position

The 3-position of the pyrazol-5-amine core is critical for modulating biological activity, solubility, and binding interactions. Below is a comparative analysis of substituents and their impacts:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Observations

Electronic and Steric Effects: The 3-methyloxan-4-yl group provides a balance of flexibility and polarity due to its oxygen atom, which may enhance solubility compared to purely alkyl (e.g., methyl, ethyl) or aromatic (e.g., phenyl, pyridyl) substituents .

Biological Activity :

- Pyridyl substituents (e.g., compound 24e) exhibit high thrombin inhibition (IC₅₀ = 16 nM) due to aromatic π-π stacking and hydrogen-bonding capabilities .

- Imidazolyl substituents (e.g., compound 234) show moderate anticancer activity, likely due to interactions with cellular targets via hydrogen bonding and metal coordination .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Implications

- Solubility: The oxane ring’s ether oxygen may improve aqueous solubility compared to nonpolar groups like trifluoromethyl or tert-butyl .

- pKa and Bioavailability : Pyrazol-5-amine derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) exhibit lower pKa values, enhancing membrane permeability. The oxane group’s moderate polarity may balance solubility and permeability .

Biological Activity

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₀H₁₆N₃O

- Molecular Weight : 196.25 g/mol

- CAS Number : 2138570-39-3

The biological activity of 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine is primarily attributed to its interaction with various receptors and enzymes. It has been noted for its potential as an inverse agonist at the serotonin 5-HT₂A receptor, which plays a crucial role in platelet aggregation and thrombosis. This mechanism suggests its possible application in antithrombotic therapies .

Antithrombotic Activity

Research indicates that compounds similar to 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine exhibit significant antiplatelet effects. For instance, a related pyrazole compound demonstrated an IC₅₀ value of 8.7 nM in inhibiting serotonin-amplified human platelet aggregation, indicating strong antithrombotic potential .

Selectivity and Safety Profile

The selectivity of this compound for the 5-HT₂A receptor over other serotonin receptors (such as 5-HT₂B and 5-HT₂C) is critical for minimizing side effects associated with broader receptor activity. Studies have shown that optimized pyrazole derivatives maintain low hERG activity, suggesting a favorable safety profile for further development .

Study on Antiplatelet Activity

In a study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, researchers synthesized various analogs, including 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine. The study evaluated their efficacy in inhibiting platelet aggregation in vitro and assessed their pharmacokinetic properties in animal models. The results indicated that certain modifications to the pyrazole structure could enhance both potency and selectivity against the target receptor .

Clinical Implications

The potential clinical applications of this compound extend to cardiovascular diseases where platelet aggregation plays a pivotal role. By selectively targeting the 5-HT₂A receptor, it may provide a novel therapeutic avenue for patients at risk of thrombotic events without the adverse effects commonly associated with existing antiplatelet therapies.

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₃O |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 2138570-39-3 |

| Antiplatelet IC₅₀ | 8.7 nM |

| Selectivity (5-HT₂A vs. others) | High |

| hERG Activity | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.